![molecular formula C16H20N4O3S B215479 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide](/img/structure/B215479.png)
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways involved in cancer cell growth, inflammation, and microbial growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to inhibit the growth of certain bacteria and fungi by interfering with their metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide has several advantages and limitations for lab experiments. Its advantages include its potential as a potent anti-cancer, anti-inflammatory, and anti-microbial agent. Its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide. These include further studies to fully understand its mechanism of action, optimization of its synthesis method to increase yields and reduce toxicity, and further studies to determine its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to determine its potential as a diagnostic tool for various diseases.
Synthesemethoden
The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide involves the reaction of 2-amino-5-(ethoxymethyl)-1,3,4-thiadiazole with isobutyric anhydride in the presence of a catalyst. The resulting product is then reacted with 3-aminobenzamide to form the final product. This synthesis method has been optimized to produce high yields of this compound.
Wissenschaftliche Forschungsanwendungen
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide has a wide range of scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Furthermore, it has been studied for its potential as an anti-microbial agent, as it has been shown to inhibit the growth of certain bacteria and fungi.
Eigenschaften
Molekularformel |
C16H20N4O3S |
---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C16H20N4O3S/c1-4-23-9-13-19-20-16(24-13)18-15(22)11-6-5-7-12(8-11)17-14(21)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,17,21)(H,18,20,22) |
InChI-Schlüssel |
UFHQQAUGVLBENT-UHFFFAOYSA-N |
SMILES |
CCOCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C |
Kanonische SMILES |
CCOCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.